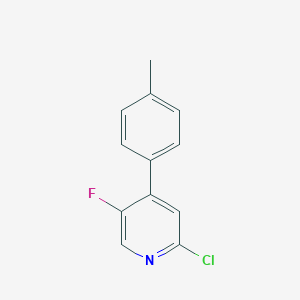
2-Chloro-5-fluoro-4-(p-tolyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-fluoro-4-(p-tolyl)pyridine: is an organic compound with the molecular formula C12H9ClFN . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom at the second position, a fluorine atom at the fifth position, and a p-tolyl group at the fourth position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-fluoro-4-(p-tolyl)pyridine can be achieved through several methods, including:
Suzuki-Miyaura Coupling Reaction: This method involves the coupling of 2-chloro-5-fluoropyridine with p-tolylboronic acid in the presence of a palladium catalyst.
Halogenation and Substitution Reactions: Another method involves the halogenation of 4-(p-tolyl)pyridine followed by substitution reactions to introduce the chlorine and fluorine atoms at the desired positions.
Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-Chloro-5-fluoro-4-(p-tolyl)pyridine can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate, used to deprotonate the boronic acid in coupling reactions.
Solvents: Organic solvents like tetrahydrofuran and dimethylformamide are commonly used.
Major Products:
Biaryl Compounds: Formed through coupling reactions.
Substituted Pyridines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
2-Chloro-5-fluoro-4-(p-tolyl)pyridine has several applications in scientific research:
Pharmaceutical Intermediates: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Chemical Research: The compound is used in the study of reaction mechanisms and the development of new synthetic methodologies.
Material Science: It is used in the synthesis of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluoro-4-(p-tolyl)pyridine in chemical reactions involves:
Palladium-Catalyzed Coupling: The compound undergoes oxidative addition with palladium, followed by transmetalation and reductive elimination to form biaryl products.
Nucleophilic Substitution: The chlorine or fluorine atoms can be replaced by nucleophiles through a substitution mechanism.
Comparison with Similar Compounds
2-Bromo-5-fluoro-4-(p-tolyl)pyridine: Similar in structure but with a bromine atom instead of chlorine.
2-Chloro-5-fluoro-4-(m-tolyl)pyridine: Similar but with a methyl group at the meta position instead of para.
Uniqueness: 2-Chloro-5-fluoro-4-(p-tolyl)pyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The presence of both chlorine and fluorine atoms enhances its utility in various synthetic applications .
Properties
IUPAC Name |
2-chloro-5-fluoro-4-(4-methylphenyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFN/c1-8-2-4-9(5-3-8)10-6-12(13)15-7-11(10)14/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UROJCHHJTUIBAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC=C2F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
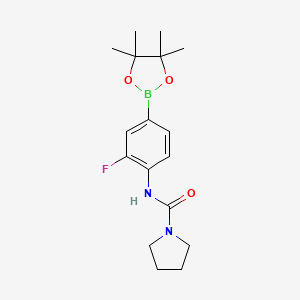
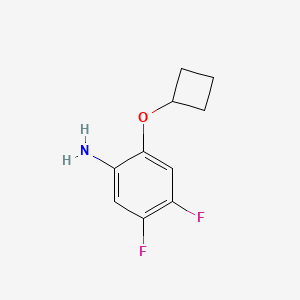
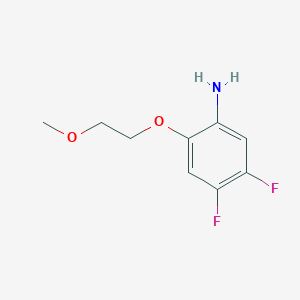
![3-[2-Fluoro-5-(trifluoromethoxy)phenoxy]azetidine;hydrochloride](/img/structure/B8158642.png)
![[1-(2-Bromo-5-trifluoromethylphenyl)-but-3-enyl]-carbamic acid tert-butyl ester](/img/structure/B8158645.png)
![Benzyl (4-ethynylbicyclo[2.2.2]octan-1-yl)carbamate](/img/structure/B8158650.png)
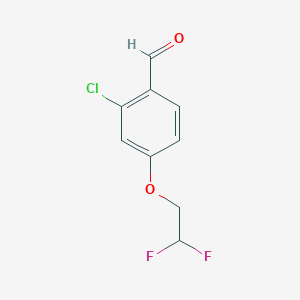
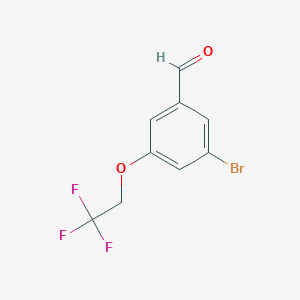
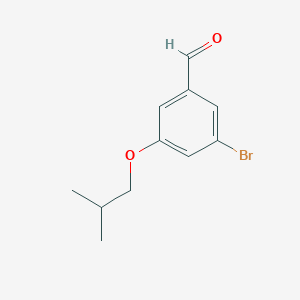
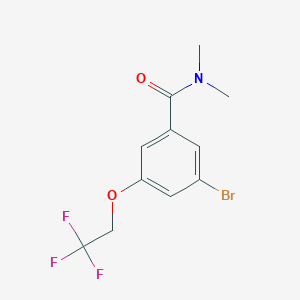
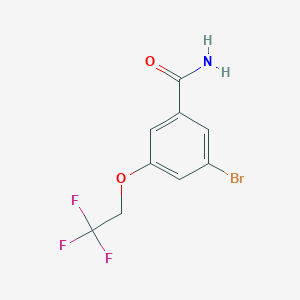
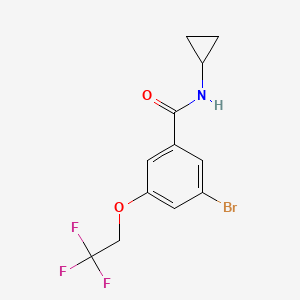
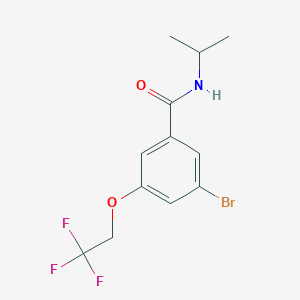
![4-Butylbicyclo[2.2.2]octan-1-amine](/img/structure/B8158709.png)
